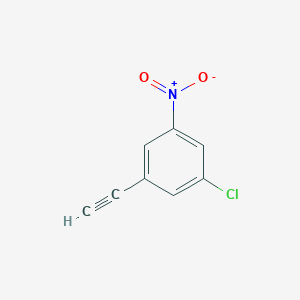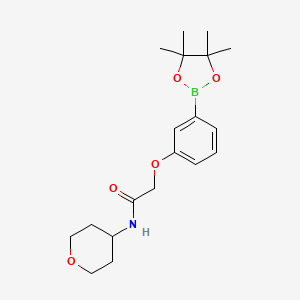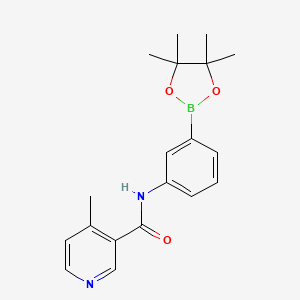![molecular formula C14H9F3N2 B8162702 3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162702.png)
3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and bioavailability make it a valuable tool in the study of biological systems and drug development.
Medicine: Its unique properties are exploited in the design of pharmaceuticals, where it can enhance the efficacy and safety of drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
作用机制
The mechanism of action of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
3-Amino-5-trifluoromethyl-1,2,4-triazole: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Another compound with a trifluoromethyl group, used in the synthesis of polyamide-imide materials.
Uniqueness
3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both an amino group and a nitrile group, along with the trifluoromethyl group, allows for a wide range of chemical modifications and applications.
属性
IUPAC Name |
2-amino-6-[3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-4-1-3-9(7-10)11-5-2-6-13(19)12(11)8-18/h1-7H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINIJJBYMUDSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-1-ethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B8162658.png)
![1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B8162662.png)






![3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162715.png)
![3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162723.png)
![3-Amino-4'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162729.png)
